

# Structural Isomerism of Bromo-chloro-butane

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## Compound of Interest

Compound Name: *Bromo-chloro-butane*

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The molecular formula  $C_4H_8BrCl$  gives rise to several constitutional isomers, which differ in the connectivity of their atoms. These isomers can be broadly categorized based on the carbon skeleton (n-butane or isobutane) and the positions of the bromine and chlorine substituents.

## Isomers with an n-Butane Skeleton

When the four carbon atoms are arranged in a straight chain, the following constitutional isomers are possible:

- 1-Bromo-1-chlorobutane
- 1-Bromo-2-chlorobutane
- 1-Bromo-3-chlorobutane
- 1-Bromo-4-chlorobutane
- 2-Bromo-1-chlorobutane
- 2-Bromo-2-chlorobutane
- 2-Bromo-3-chlorobutane

## Isomers with an Isobutane (2-methylpropane) Skeleton

With a branched carbon chain, the following constitutional isomers exist:

- 1-Bromo-2-chloro-2-methylpropane
- 1-Bromo-1-chloro-2-methylpropane
- 2-Bromo-1-chloro-2-methylpropane

## Stereoisomerism in Bromo-chloro-butane

Several of the constitutional isomers of **bromo-chloro-butane** possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).

- 1-Bromo-2-chlorobutane: This molecule has one chiral center at the second carbon atom, and therefore exists as a pair of enantiomers (R and S).
- 1-Bromo-3-chlorobutane: The third carbon atom is a chiral center, resulting in a pair of enantiomers.
- 2-Bromo-1-chlorobutane: The second carbon is a chiral center, leading to a pair of enantiomers.
- 2-Bromo-3-chlorobutane: This isomer has two chiral centers (at C2 and C3), which can result in a maximum of  $2^2 = 4$  stereoisomers. These consist of two pairs of enantiomers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The relationship between these stereoisomers is crucial for understanding their chemical and biological properties, as different stereoisomers can exhibit distinct reactivity and pharmacological effects.

## Physical Properties of Bromo-chloro-butane Isomers

The physical properties of the **bromo-chloro-butane** isomers are influenced by their molecular structure. The boiling points generally increase with the molecular weight and decrease with increased branching due to weaker van der Waals forces.[\[4\]](#) The polarity of the C-Cl and C-Br bonds also contributes to the intermolecular forces.

Isomer	Boiling Point (°C)	Density (g/mL)
1-Bromo-3-chlorobutane	154	Not readily available
1-Bromo-4-chlorobutane	175	1.488
2-Bromo-2-chlorobutane	120	Not readily available

Note: Comprehensive and directly comparable data for all isomers is not readily available in the literature. The provided data is based on available information and may be from different sources with varying experimental conditions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

The synthesis of specific **bromo-chloro-butane** isomers often requires carefully chosen starting materials and reaction conditions to achieve the desired regioselectivity and stereoselectivity.

### Synthesis of Dichlorobutane Isomers via Free-Radical Chlorination of 1-Chlorobutane

This experiment serves as a model for understanding the factors influencing the product distribution in free-radical halogenation, a common method for introducing halogens into alkanes. The principles can be extended to the synthesis of **bromo-chloro-butan**es.

Objective: To synthesize a mixture of dichlorobutane isomers from 1-chlorobutane via free-radical chlorination and to analyze the product distribution.

Materials:

- 1-Chlorobutane
- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ )
- Azobisisobutyronitrile (AIBN) or other radical initiator
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Gas chromatograph (GC) for analysis

#### Procedure:

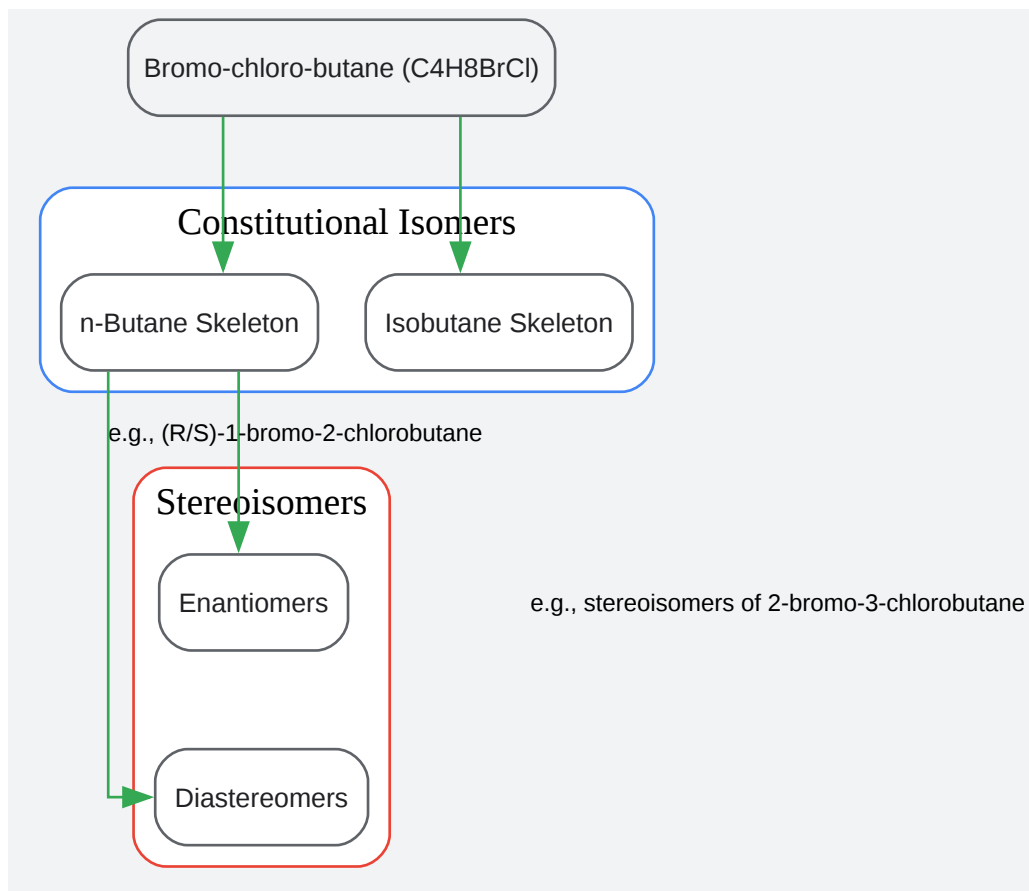
- **Reaction Setup:** In a dry round-bottom flask, combine a molar excess of 1-chlorobutane with sulfuryl chloride and a catalytic amount of AIBN.[8]
- **Initiation:** Heat the mixture to reflux (approximately 80°C) to initiate the radical chain reaction. [8] The reaction progress can be monitored by observing the evolution of HCl and SO<sub>2</sub> gas, which should be vented appropriately.[8]
- **Reaction Time:** Maintain the reflux for a predetermined period (e.g., 20-30 minutes).[8]
- **Workup:** After cooling the reaction mixture to room temperature, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.
- **Drying and Isolation:** Separate the organic layer, dry it over anhydrous sodium sulfate, and decant the product.
- **Analysis:** Analyze the product mixture using gas chromatography to determine the relative amounts of the different dichlorobutane isomers formed.[9]

**Expected Outcome:** The reaction will produce a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane. The product distribution will depend on the relative reactivity of the different C-H bonds in 1-chlorobutane, which is influenced by both statistical factors and the stability of the resulting free radicals.[10]

## Visualizations

### Logical Relationship of Isomers

The following diagram illustrates the hierarchical relationship between the different types of isomers of **bromo-chloro-butane**.

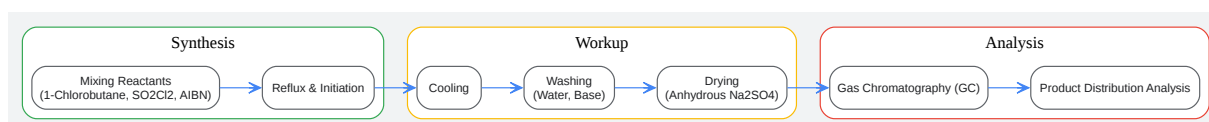


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Caption: Hierarchical classification of **bromo-chloro-butane** isomers.

## Experimental Workflow for Free-Radical Chlorination

The diagram below outlines the key steps in the synthesis and analysis of dichlorobutane isomers via free-radical chlorination.



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Caption: Workflow for the synthesis and analysis of dichlorobutanes.

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